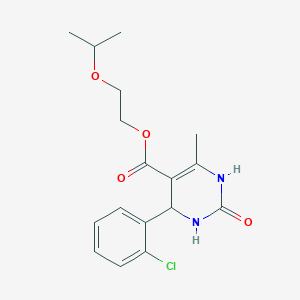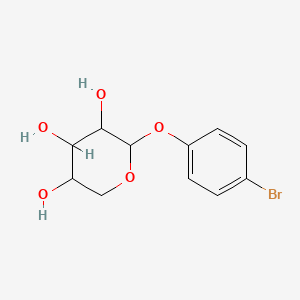![molecular formula C20H20N4O2S B5085360 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)
8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline is not fully understood. However, it is believed to exert its effects through multiple pathways. In cancer cells, it has been shown to induce apoptosis through the activation of caspases. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. In the brain, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. It has also been found to inhibit the migration and invasion of cancer cells. In the brain, it has been shown to reduce inflammation and oxidative stress. It has also been found to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline in lab experiments is its potent activity against cancer cells and neurodegenerative diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its safety profile and potential side effects.
Orientations Futures
There are several future directions for the use of 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline in scientific research. One potential direction is the development of novel anticancer drugs based on this compound. It may also be used as a lead compound for the development of neuroprotective agents for the treatment of neurodegenerative diseases. Further studies are needed to determine its potential applications in other fields such as immunology and infectious diseases.
Conclusion
In conclusion, this compound is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. Further studies are needed to determine its safety profile and potential side effects. However, it holds great promise as a lead compound for the development of novel drugs for the treatment of cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline involves a multi-step process. The first step involves the condensation of 2-nitrophenylthiourea with 4-methylpiperazine in the presence of an acid catalyst. This results in the formation of 5-(4-methyl-1-piperazinyl)-2-nitrophenylthiourea. The second step involves the cyclization of the above compound with 8-hydroxyquinoline in the presence of a base catalyst. This results in the formation of this compound.
Applications De Recherche Scientifique
8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline has a range of scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been found to exhibit potent anticancer activity against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Another important application of this compound is in the field of neuroscience. It has been found to exhibit potent neuroprotective activity against various neurodegenerative diseases. It has been shown to inhibit the production of reactive oxygen species and reduce inflammation in the brain.
Propriétés
IUPAC Name |
8-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-22-10-12-23(13-11-22)16-7-8-17(24(25)26)19(14-16)27-18-6-2-4-15-5-3-9-21-20(15)18/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULOVBFMKRZWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-cyclohexyl-5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5085285.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)
![N-(2-(4-bromophenyl)-1-{[(4-fluorophenyl)amino]carbonyl}vinyl)-2-fluorobenzamide](/img/structure/B5085296.png)



![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)

![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)

![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)
![methyl N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B5085378.png)
![1-[3-(2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5085381.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)
